Blk-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blk-IN-1 is a selective and covalent inhibitor of B-lymphoid tyrosine kinase (BLK) and Bruton tyrosine kinase (BTK). It has shown significant potential in cancer research due to its high specificity and potency, with IC50 values of 18.8 nM for BLK and 20.5 nM for BTK .
Preparation Methods
The synthesis of Blk-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Blk-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Blk-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of BLK and BTK, providing insights into the development of new inhibitors.
Biology: this compound is used to investigate the role of BLK and BTK in cellular signaling pathways, particularly in B-cell activation and function.
Medicine: The compound is being explored for its potential in treating various cancers, especially those involving B-cell malignancies.
Industry: This compound can be used in the development of new therapeutic agents targeting BLK and BTK
Mechanism of Action
Blk-IN-1 exerts its effects by covalently binding to the active sites of BLK and BTK, inhibiting their kinase activity. This inhibition disrupts the signaling pathways involved in B-cell proliferation and survival, leading to the suppression of cancer cell growth. The molecular targets and pathways involved include the B-cell receptor (BCR) signaling pathway and downstream effectors such as NF-κB and PI3K/Akt .
Comparison with Similar Compounds
Blk-IN-1 is unique due to its high specificity and covalent binding mechanism. Similar compounds include:
Ibrutinib: A BTK inhibitor with broader activity but less specificity compared to this compound.
Acalabrutinib: Another BTK inhibitor with improved selectivity over Ibrutinib.
Zanubrutinib: A third-generation BTK inhibitor with enhanced potency and selectivity. This compound stands out for its dual inhibition of BLK and BTK, making it a valuable tool in cancer research
Properties
CAS No. |
1431727-00-2 |
---|---|
Molecular Formula |
C29H23F3N6O3 |
Molecular Weight |
560.5 g/mol |
IUPAC Name |
2-methyl-N-[2-[3-(prop-2-enoylamino)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C29H23F3N6O3/c1-3-25(39)35-20-8-5-9-21(13-20)38-28-33-15-23(16-34-28)37-27(41)24-14-22(11-10-17(24)2)36-26(40)18-6-4-7-19(12-18)29(30,31)32/h3-16H,1H2,2H3,(H,35,39)(H,36,40)(H,37,41)(H,33,34,38) |
InChI Key |
BTWVWABAWDKQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.